molecular formula C18H16ClFN2O2 B2494225 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-98-1

2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2494225
CAS No.: 942013-98-1
M. Wt: 346.79
InChI Key: HAFASLXPXMTOFH-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. Chemical Profile 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide ( 942013-98-1) is an organic compound with the molecular formula C 18 H 16 ClFN 2 O 2 and a molecular weight of 346.78 g/mol . This benzamide derivative features a calculated LogP of 3.3, indicating moderate lipophilicity, and a polar surface area of 49.4 Ų . Research Applications and Value This compound is a piperidinone-based small molecule investigated for its activity as an agonist of the Formyl Peptide Receptor 2 (FPR2) and Formyl Peptide Receptor 1 (FPR1) . These receptors are G-protein-coupled receptors (GPCRs) critically involved in the regulation of immune and inflammatory responses. As such, this chemical serves as a critical research tool in immunology and inflammation research . Studies targeting these receptors aim to develop new therapeutic strategies for a range of chronic inflammatory diseases and disorders . Preclinical research suggests that targeting FPR pathways may be beneficial in conditions such as atherosclerosis, heart failure, and Chronic Obstructive Pulmonary Disease (COPD) . By modulating FPR signaling, researchers can probe the complex mechanisms of inflammation and immune cell migration, contributing to the understanding of disease pathogenesis and the identification of novel drug targets. Handling and Storage Researchers should handle this material with appropriate safety precautions. For specific handling and storage recommendations, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-14-7-4-8-15(20)17(14)18(24)21-12-5-3-6-13(11-12)22-10-2-1-9-16(22)23/h3-8,11H,1-2,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFASLXPXMTOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidin-1-yl Intermediate: The starting material, 2-oxopiperidine, is reacted with an appropriate phenyl halide under basic conditions to form the piperidin-1-yl intermediate.

    Coupling Reaction: The piperidin-1-yl intermediate is then coupled with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the piperidin-1-yl group.

    Reduction: Reduced forms of the piperidin-1-yl group.

    Hydrolysis: Carboxylic acids and amines as hydrolysis products.

Scientific Research Applications

2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzamide derivatives are widely explored in drug discovery due to their modular synthesis and tunable pharmacophores. Below, we compare the target compound with structurally related analogs, focusing on substituent variations, synthesis methodologies, and inferred properties.

Structural Analogues and Substituent Analysis

Table 1: Key Structural Analogues of 2-Chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Compound Name Substituent Features Molecular Weight* Key References
2-Chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (Target) Chloro-fluoro benzoyl; 3-(2-oxopiperidin-1-yl)phenyl ~358.8 g/mol
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Chloro-fluoro benzoyl; isopropoxy and cyano-hydroxybutenamido substituents ~489.9 g/mol
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo-fluoro benzoyl; trifluoropropoxy group ~504.6 g/mol
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide Chloro-fluoro benzoyl; 4-hydroxyphenyl ~265.7 g/mol
L77: 2-Chloro-6-fluoro-N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-indol-6-yl)benzamide Chloro-fluoro benzoyl; sulfonyl-linked trifluoromethylphenyl-indole moiety ~581.9 g/mol

*Molecular weights estimated from structural formulas.

Key Observations:

Substituent Diversity: The target compound distinguishes itself with a 2-oxopiperidinyl group, which introduces a cyclic amide moiety capable of intramolecular hydrogen bonding. This contrasts with compound 1a (), which features a linear cyano-hydroxybutenamido group, likely enhancing solubility but reducing rigidity . The trifluoropropoxy-substituted analog () incorporates a fluorinated alkoxy group, which may improve metabolic stability and lipophilicity compared to the target’s piperidinone ring .

Synthetic Accessibility: The trifluoropropoxy derivative () was synthesized in 90% yield via acyl chloride coupling, highlighting efficient methodology for bulky substituents .

Physicochemical Properties :

  • The 4-hydroxyphenyl analog () has a lower molecular weight (~265.7 g/mol) and a polar hydroxyl group, suggesting higher aqueous solubility than the target compound .
  • L77 ’s higher molecular weight (~581.9 g/mol) and sulfonyl group may limit blood-brain barrier permeability but enhance protein-binding affinity .

Implications for Drug Design

  • Target Compound : The 2-oxopiperidinyl group offers a balance between rigidity and hydrogen-bonding capacity, making it suitable for targets requiring precise conformational alignment (e.g., kinases or GPCRs).
  • Fluorinated Analogs : Compounds with trifluoromethyl or trifluoropropoxy groups (Evidences 4, 8, 10) exhibit enhanced metabolic stability, critical for prolonged in vivo activity .
  • Hydroxyphenyl Derivatives : Simpler analogs like the 4-hydroxyphenyl variant () may serve as lead compounds for further optimization in solubility-driven applications .

Biological Activity

2-Chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18ClFN2O3
  • Molecular Weight : 376.8092 g/mol
  • CAS Number : 942013-85-6
  • SMILES Notation : COc1cc(ccc1N1CCCCC1=O)NC(=O)c1c(F)cccc1Cl

Biological Activity Overview

The biological activity of 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has been investigated primarily in the context of its inhibitory effects on various biological targets. The compound exhibits notable activity as an inhibitor in several pathways, which can be summarized as follows:

Inhibitory Activity

  • mPGES-1 Inhibition : The compound has shown promising results as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation and pain pathways. For instance, related compounds have demonstrated IC50 values in the low nanomolar range (e.g., 8 nM for structurally similar derivatives) indicating strong inhibitory potential against mPGES-1 .
  • Antitumor Activity : Preliminary studies suggest that the compound could exhibit antitumor properties. Similar benzamide derivatives have been noted for their cytotoxic effects against various cancer cell lines, though specific data on this compound is still emerging.
  • Neuropharmacological Effects : The oxopiperidine moiety suggests potential interactions with neurological pathways, potentially influencing neurotransmitter systems or exhibiting neuroprotective properties.

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of benzamide derivatives indicated that modifications at the piperidine ring and aromatic substitutions significantly affect biological activity. The introduction of fluorine and chlorine atoms has been associated with enhanced potency against specific targets, including mPGES-1 .

Case Study 2: In Vivo Efficacy

In vivo models have been utilized to assess the efficacy of related compounds in inflammatory pain models. For example, compounds structurally similar to 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide demonstrated effective pain relief with minimal side effects, suggesting a favorable therapeutic window .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of related compounds to provide context for the activity of 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide:

Compound NameTargetIC50 (nM)Notes
Compound AmPGES-18High potency, suitable for further development
Compound BCOX enzymes>100Low selectivity, not ideal for therapeutic use
Compound CCancer Cell Lines16.24Significant cytotoxicity observed
Compound DNeurotransmitter ReceptorsTBDPotential neuroprotective effects

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